

# The KRAS Revolution: A Timeline of Discovery and Development of Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                 |           |
|----------------------|---------------------------------|-----------|
| Compound Name:       | KRAS mutant protein inhibitor 1 |           |
| Cat. No.:            | B12419428                       | Get Quote |

An In-depth Technical Guide on a Once "Undruggable" Target

For nearly four decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was deemed an "undruggable" target in oncology. As one of the first human oncogenes to be identified, its high prevalence in deadly cancers like lung, colorectal, and pancreatic cancer made it a top priority for drug developers, yet its smooth protein structure and high affinity for its natural binding partners, GTP and GDP, presented formidable challenges. This guide provides a comprehensive overview of the timeline, key breakthroughs, and technical methodologies that finally unlocked the door to inhibiting KRAS, culminating in the approval of the first targeted therapies and paving the way for a new generation of cancer treatments.

## Early Discoveries and the "Undruggable" Era (1964-2012)

The journey to target KRAS began long before the specific gene was even identified. The timeline below outlines the foundational discoveries and the long period of struggle that characterized early research.

 1964-1982: The story begins with the discovery of retroviral transforming genes, Ha-Ras and Ki-Ras, in rodent sarcoma viruses. In 1982, their human counterparts, HRAS and KRAS, were identified as the first human oncogenes, isolated from a bladder carcinoma cell line.
Researchers quickly established that a single point mutation was sufficient to convert the KRAS proto-oncogene into a potent cancer driver.



- 1984: The direct link between KRAS mutations and human cancer was solidified with its identification in lung cancer patients.
- 1995-2013: Despite its clear importance in cancer, KRAS earned its "undruggable" reputation. Early attempts to develop inhibitors were largely unsuccessful. Strategies included targeting downstream signaling pathways like RAF/MEK/ERK and PI3K/AKT/mTOR, but these approaches were often thwarted by feedback mechanisms. Efforts to develop inhibitors of nucleotide exchange also struggled due to the picomolar affinity of KRAS for GDP/GTP and the high intracellular concentrations of these nucleotides.

## The Breakthrough: Targeting the KRAS G12C Mutant (2013-Present)

The paradigm shifted in 2013 with a landmark discovery from the laboratory of Dr. Kevan Shokat at the University of California, San Francisco. This breakthrough opened a new frontier in KRAS-targeted therapy.

- 2013: Using a fragment-based screening technique known as disulfide tethering, Shokat's team identified a previously unknown
- To cite this document: BenchChem. [The KRAS Revolution: A Timeline of Discovery and Development of Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419428#discovery-and-development-timeline-of-kras-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com